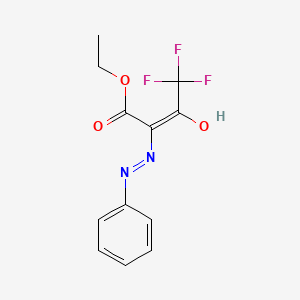

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate: is an organic compound with the molecular formula C12H11F3N2O3 It is characterized by the presence of a trifluoromethyl group, a phenylhydrazono group, and an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Actividad Biológica

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate, with the CAS number 1494-98-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects, supported by relevant research findings.

- IUPAC Name : Ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate

- Molecular Formula : C12H11F3N2O3

- Molecular Weight : 288.22 g/mol

- Purity : >90% .

The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group and the hydrazone moiety. These components enhance electron-withdrawing properties, which can significantly influence interactions with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of hydrazone compounds exhibit notable inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. This compound has been shown to moderately inhibit COX-2 and LOX enzymes in vitro. This suggests potential applications in treating inflammatory conditions .

Cytotoxic Effects

The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that it exhibits significant cytotoxic effects against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells. The IC50 values indicate that the compound can effectively reduce cell viability at micromolar concentrations .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.6 |

| HEK293 | 18.1 |

Enzyme Inhibition

The compound's ability to inhibit cholinesterases (AChE and BChE) has also been investigated. The presence of the trifluoromethyl group appears to enhance inhibitory activity against these enzymes:

| Enzyme | IC50 (μM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

This suggests potential utility in treating neurodegenerative diseases where cholinesterase inhibition is beneficial .

Case Studies and Research Findings

- Study on Anti-inflammatory Properties :

- Cytotoxicity Assessment :

- Cholinesterase Inhibition Studies :

Propiedades

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9-,17-16? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVOIMFLWUOHS-VRMCWJJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494-98-0 |

Source

|

| Record name | NSC22085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.